L-Serine isopropyl ester hydrochloride

Solubility Amino acid derivatives Formulation

L-Serine isopropyl ester hydrochloride is the superior choice for solid-phase peptide synthesis and prodrug design where controlled ester hydrolysis is critical. Its branched isopropyl ester provides enhanced lipophilicity and significantly retards enzymatic cleavage compared to methyl or ethyl analogs, reducing premature deprotection side reactions. It is cleavable under mild acid-labile conditions (TFA/DCM), preserving sensitive side-chain protections. High aqueous solubility (≥100 mg/mL) enables concentrated stock solutions, while room-temperature stability simplifies global logistics—eliminating cold-chain requirements during transit.

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
Cat. No. B15544107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine isopropyl ester hydrochloride
Molecular FormulaC6H14ClNO3
Molecular Weight183.63 g/mol
Structural Identifiers
InChIInChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1
InChIKeyZQSBPSWEMOKULO-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine Isopropyl Ester Hydrochloride: Procurement Specifications and Physicochemical Identity


L-Serine isopropyl ester hydrochloride (CAS 37592-53-3) is an L-amino acid ester derivative presented as a stable, crystalline hydrochloride salt with molecular formula C₆H₁₄ClNO₃ and molecular weight 183.63 [1]. It serves as a protected amino acid building block in peptide synthesis, where the isopropyl ester moiety confers enhanced lipophilicity relative to the parent amino acid L-serine, thereby improving organic solvent compatibility and membrane permeability [2]. As a synthetic intermediate, it is employed in the construction of custom peptide libraries and protected peptide fragments .

Why L-Serine Isopropyl Ester Hydrochloride Cannot Be Substituted by Its Methyl or Ethyl Analogs


Generic substitution among L-serine ester hydrochlorides (e.g., methyl, ethyl, isopropyl) fails due to ester-group-dependent differences in hydrolytic stability and lipophilicity that directly impact synthetic workflow and in vivo prodrug performance. Studies on amino acid ester hydrolysis demonstrate that increasing the size of the alkyl substituent on the ester alcohol significantly retards enzymatic cleavage: esters with branched-chain alcohols (e.g., isopropyl) exhibit reduced hydrolysis rates compared to straight-chain or smaller alkyl esters [1]. This differential stability is critical in both peptide synthesis—where premature ester cleavage leads to side reactions—and in prodrug design, where the release rate of the active L-serine must be controlled .

Quantitative Comparative Evidence for L-Serine Isopropyl Ester Hydrochloride Selection


Enhanced Aqueous Solubility of L-Serine Isopropyl Ester Hydrochloride Relative to Methyl Ester

L-Serine isopropyl ester hydrochloride exhibits higher aqueous solubility compared to its methyl ester counterpart. In water at 25°C, the isopropyl ester hydrochloride achieves a solubility of ≥100 mg/mL (544.57 mM) [1], whereas L-serine methyl ester hydrochloride under identical conditions reaches only ≥60 mg/mL .

Solubility Amino acid derivatives Formulation

Inferred Enhanced Hydrolytic Stability of Isopropyl Esters Over Methyl and Ethyl Esters in Enzymatic Environments

While direct comparative hydrolysis data for L-serine isopropyl ester hydrochloride versus its methyl or ethyl analogs in specific enzyme assays are not available in the accessed literature, a foundational study on structure–metabolism relationships establishes that ester stability in human serum increases with (a) α‑substitution on the alcohol moiety, (b) increasing carbon chain length of the alcohol, and (c) increasing size of the substituent group [1]. The isopropyl ester satisfies all three criteria relative to methyl and ethyl esters, predicting a slower enzymatic hydrolysis rate under physiological conditions.

Ester hydrolysis Enzymatic stability Prodrug design

Isopropyl Ester Moiety as a Carboxyl Protecting Group in Peptide Synthesis

The isopropyl ester group of L-serine isopropyl ester hydrochloride functions as a carboxyl-protecting group that can be selectively cleaved under mild acidolytic conditions (e.g., TFA/DCM) after peptide coupling is complete . In contrast, L-serine methyl ester hydrochloride, while also a protected form, is a methyl ester that typically requires harsher saponification conditions (aqueous base) for deprotection, which may be incompatible with base-sensitive peptide sequences or side‑chain protecting groups .

Peptide synthesis Protecting groups Solid-phase synthesis

Reduced Steric Hindrance in Peptide Coupling Compared to Free L-Serine

L-Serine isopropyl ester hydrochloride, as a protected amino acid derivative, minimizes steric hindrance during peptide bond formation relative to the use of unprotected L-serine. The esterification of the carboxyl group reduces interference with nucleophilic attack on activated carbonyls, enabling more efficient coupling reactions . Unmodified L-serine, with both free amino and free carboxyl groups, can participate in unwanted side reactions and may exhibit reduced coupling yields in complex sequences.

Peptide coupling Steric hindrance Reaction efficiency

Ambient Temperature Shipping Stability of L-Serine Isopropyl Ester Hydrochloride

L-Serine isopropyl ester hydrochloride is reported to be stable at ambient temperature for several days during routine shipping and customs transit . This contrasts with L-serine methyl ester hydrochloride, which is described as moisture‑sensitive and hygroscopic , necessitating more stringent shipping and storage conditions to prevent degradation.

Stability Shipping Storage

L-Serine-Containing Amino Acid Ester Prodrugs Exhibit Superior Ocular Pharmacokinetics in Preclinical Models

In a head‑to‑head comparison of amino acid ester prodrugs of acyclovir, the L‑serine‑acyclovir ester (SACV) demonstrated the highest stability in rabbit aqueous humor among five amino acid ester prodrugs tested [1]. SACV exhibited a two‑fold increase in area under the curve (AUC) relative to acyclovir (p < 0.05) and maintained a terminal concentration (Clast) of 8 ± 2.6 μM in aqueous humor, which was two‑fold higher than L‑valine‑acyclovir ester (VACV) and three‑fold higher than acyclovir [1]. Notably, cellular toxicity of all amino acid ester prodrugs was significantly lower than that of trifluorothymidine at 5 mM [1].

Prodrug Ocular pharmacokinetics Antiviral

Optimal Use Cases for L-Serine Isopropyl Ester Hydrochloride Based on Differential Evidence


Solid-Phase Peptide Synthesis Requiring Mild Acid-Labile Carboxyl Protection

L-Serine isopropyl ester hydrochloride is optimally employed in solid‑phase peptide synthesis (SPPS) when the carboxyl group of serine must be protected during chain elongation but subsequently removed under mild, acid‑labile conditions that do not compromise acid‑sensitive side‑chain protections (e.g., trityl, t‑butyl) or the peptide–resin linkage . The isopropyl ester can be cleaved with TFA/DCM mixtures, whereas methyl esters require harsher basic saponification .

Preparation of High‑Concentration Aqueous Stock Solutions for In Vitro Assays

With an aqueous solubility of ≥100 mg/mL (544.57 mM) , L-serine isopropyl ester hydrochloride is well‑suited for preparing concentrated stock solutions for cell‑based assays, enzyme inhibition studies, or bioconjugation experiments where high local concentrations of the serine building block are required. This solubility advantage over methyl esters (≥60 mg/mL) facilitates dose‑response studies at higher concentrations without exceeding solvent volume constraints.

Synthesis of Ester Prodrugs for Enhanced Ocular or Systemic Bioavailability

L-Serine isopropyl ester hydrochloride serves as a starting material for the preparation of L‑serine ester prodrugs of therapeutic agents. Evidence from acyclovir‑serine ester prodrugs demonstrates that L‑serine esterification confers superior stability in ocular tissues and aqueous humor, significantly increased area under the curve (AUC), and higher terminal drug concentrations compared to other amino acid esters . While the specific isopropyl ester variant has not been evaluated in the same study, the class‑level trend supports its use in prodrug design where controlled hydrolysis and enhanced membrane permeability are desired.

Synthetic Workflows Requiring Ambient‑Temperature Shipping and Handling

For laboratories without reliable cold‑chain infrastructure or for multi‑site collaborative projects requiring shipment of intermediates, L-serine isopropyl ester hydrochloride offers the practical advantage of room‑temperature stability during transit . This contrasts with moisture‑sensitive methyl ester analogs and reduces the risk of compound degradation before the material reaches the end user.

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